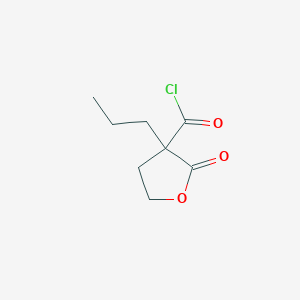
D-Ribose-1-3H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-1-3H is a radiolabeled form of D-ribose, a naturally occurring monosaccharide. It is commonly used in biochemical and physiological research due to its ability to trace metabolic pathways and study cellular processes. The radiolabeling with tritium (3H) allows for the detection and quantification of D-ribose in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Ribose-1-3H can be synthesized through the radiolabeling of D-ribose. The process typically involves the incorporation of tritium into the ribose molecule. One common method is the catalytic reduction of D-ribose in the presence of tritium gas. The reaction conditions include a suitable catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of tritium into the ribose molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the required standards for research applications. The production is carried out under strict regulatory guidelines to ensure safety and quality .
Analyse Des Réactions Chimiques
Types of Reactions: D-Ribose-1-3H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of D-ribose in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ribonic acid, while reduction can yield ribitol .
Applications De Recherche Scientifique
D-Ribose-1-3H has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of ribose, including its role in the synthesis of nucleotides and nucleic acids.
Biology: this compound is employed in tracing metabolic pathways, understanding cellular energy production, and investigating the role of ribose in various biological processes.
Medicine: The compound is used in medical research to study the effects of ribose supplementation on conditions such as congestive heart failure and diabetes.
Mécanisme D'action
The mechanism of action of D-Ribose-1-3H involves its incorporation into metabolic pathways where it plays a crucial role in the synthesis of adenosine triphosphate (ATP). D-Ribose is a key component in the pentose phosphate pathway, which is essential for the production of nucleotides and nucleic acids. The radiolabeled form allows researchers to trace the movement and utilization of ribose within cells, providing insights into its metabolic functions and interactions .
Comparaison Avec Des Composés Similaires
D-Glucose-1-3H: Another radiolabeled sugar used in metabolic studies.
D-Mannose-1-3H: Used to study glycosylation processes and carbohydrate metabolism.
D-Galactose-1-3H: Employed in research on galactose metabolism and related disorders.
Uniqueness of D-Ribose-1-3H: this compound is unique due to its specific role in the synthesis of ATP and nucleotides. Unlike other sugars, ribose is directly involved in the formation of the backbone of RNA and DNA, making it a critical component in genetic and cellular functions. The radiolabeled form provides a powerful tool for studying these processes in detail, offering insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-1-tritiopentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T |
Clé InChI |
PYMYPHUHKUWMLA-RHTJZAGISA-N |
SMILES isomérique |
[3H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B13801913.png)


![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
